(5-amino-1H-1,2,4-triazol-3-yl)methanol
Overview
Description
“(5-amino-1H-1,2,4-triazol-3-yl)methanol” is a compound that has been used in various chemical reactions . It is a white crystalline solid with high solubility in water . This compound is often used as a precursor for pesticides, glyphosate (a broad-spectrum herbicide), and other organic synthesis reagents .
Synthesis Analysis
The synthesis of “(5-amino-1H-1,2,4-triazol-3-yl)methanol” involves multiple steps. Two complementary pathways have been proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .Molecular Structure Analysis
The molecular structure of “(5-amino-1H-1,2,4-triazol-3-yl)methanol” has been studied using NMR spectroscopy and X-ray crystallography . The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied .Chemical Reactions Analysis
“(5-amino-1H-1,2,4-triazol-3-yl)methanol” has been used in the synthesis of various derivatives. For example, it has been used in the synthesis of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides .Physical And Chemical Properties Analysis
“(5-amino-1H-1,2,4-triazol-3-yl)methanol” is a white crystalline solid with high solubility in water . It is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . It is insoluble in ether and acetone .Scientific Research Applications
Catalyst for Huisgen 1,3-dipolar Cycloadditions
A study by Ozcubukcu et al. (2009) introduced a tris(triazolyl)methanol ligand that, when complexed with CuCl, catalyzes the Huisgen 1,3-dipolar cycloaddition efficiently. This catalyst is notable for its low loading, short reaction times at room temperature, and compatibility with free amino groups, marking it as an outstanding catalyst for such cycloadditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Synthesis of Benzamide Derivatives
Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone derivatives through a microwave-assisted Fries rearrangement. The study highlights the use of heterocyclic amides as intermediates in the preparation of benzamide derivatives, emphasizing the compound's versatility in synthesizing complex organic structures (Moreno-Fuquen et al., 2019).
Antimicrobial Activity
Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. The study found that some derivatives exhibited good or moderate activities against tested microorganisms, suggesting the potential of (5-amino-1H-1,2,4-triazol-3-yl)methanol derivatives for antimicrobial applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Corrosion Protection
Trachli et al. (2002) investigated the electro-oxidation of 3-amino 1,2,4-triazole on a copper substrate, which produces a polymer film offering significant protection against corrosion in NaCl solutions. This research underscores the protective capabilities of triazole-derived polymer films in mitigating corrosion, an essential consideration in materials science (Trachli, Keddam, Takenouti, & Srhiri, 2002).
Synthesis of Novel Heterocyclic Systems
Labanauskas et al. (2004) synthesized a previously unknown heterocyclic system, 7-methyl-3-methylthio-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine, using a compound closely related to (5-amino-1H-1,2,4-triazol-3-yl)methanol. This study highlights the potential for creating new heterocyclic structures that can serve as the basis for further chemical and pharmacological research (Labanauskas, Bucinskaite, Bucyte, & Brukštus, 2004).
Future Directions
properties
IUPAC Name |
(3-amino-1H-1,2,4-triazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H3,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWSMVWRGAFPJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950001 | |
Record name | (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50950001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-amino-1H-1,2,4-triazol-3-yl)methanol | |
CAS RN |
63870-39-3, 27277-03-8 | |
Record name | Acetic acid, 2-hydroxy-, compd. with 5-amino-1H-1,2,4-triazole-3-methanol (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063870393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27277-03-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50950001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-amino-1H-1,2,4-triazol-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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